molecular formula C9H16O B6614607 3-cyclopentyl-2-methylpropanal CAS No. 1343323-20-5

3-cyclopentyl-2-methylpropanal

Cat. No.: B6614607
CAS No.: 1343323-20-5
M. Wt: 140.22 g/mol
InChI Key: MZCNZXKQYGIDSN-UHFFFAOYSA-N
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Description

3-cyclopentyl-2-methylpropanal is an organic compound with the molecular formula C9H16O. It is an aldehyde, characterized by the presence of a terminal carbonyl group. This compound contains a cyclopentyl ring and a methyl group attached to a propanal backbone, making it a branched-chain aldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-cyclopentyl-2-methylpropanal can be synthesized through various methods. One common approach involves the oxidation of primary alcohols. For instance, the oxidation of 3-cyclopentyl-2-methylpropanol using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonization of alkenes followed by oxidative cleavage of the resulting diols .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum in hydrogenation reactions can facilitate the conversion of precursor compounds to the target aldehyde .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-2-methylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-cyclopentyl-2-methylpropanal is valuable in scientific research due to its unique properties. It is used in:

Mechanism of Action

The mechanism of action of 3-cyclopentyl-2-methylpropanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attacks. This reactivity is crucial in various organic reactions, including nucleophilic addition and substitution .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropanal
  • 3-methylbutanal
  • Cyclopentylmethanol

Uniqueness

3-cyclopentyl-2-methylpropanal is unique due to its branched structure and the presence of both a cyclopentyl ring and a methyl group. This combination imparts distinct chemical properties, making it valuable in specific applications where other aldehydes may not be as effective .

Properties

IUPAC Name

3-cyclopentyl-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(7-10)6-9-4-2-3-5-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCNZXKQYGIDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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